molecular formula C18H16FN5O B2975208 3,4-dihydroisoquinolin-2(1H)-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone CAS No. 1291842-92-6

3,4-dihydroisoquinolin-2(1H)-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone

Cat. No. B2975208
CAS RN: 1291842-92-6
M. Wt: 337.358
InChI Key: WLOARZXMHRXITA-UHFFFAOYSA-N
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Description

The compound appears to contain a 3,4-dihydroisoquinoline moiety , which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in various biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 2,3-Dihydroquinazolin-4-one (DHQ) derivatives, have been synthesized using various methodologies . For instance, the Castagnoli–Cushman reaction has been used to synthesize derivatives of the bioactive natural scaffold 3,4-dihydroisoquinolin-1 .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray crystallography . For instance, molecules of a similar compound were found to interact via C–H⋯N and C–H⋯π contacts to form zig-zag ribbons .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the Castagnoli–Cushman reaction has been used to synthesize derivatives of the bioactive natural scaffold 3,4-dihydroisoquinolin-1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the melting point and NMR data of a similar compound were reported .

Scientific Research Applications

Synthesis and Antitumor Activity

Compounds synthesized from related chemical structures have shown significant inhibition on the proliferation of cancer cell lines, such as A549, BGC-823, and HepG-2, indicating potential applications in antitumor research and therapy (Tang & Fu, 2018).

Antimicrobial and Antibacterial Properties

Research on derivatives with structural similarities has revealed potent antibacterial activities against a range of Gram-positive and Gram-negative bacteria, suggesting applications in developing new antibacterial agents (Kuramoto et al., 2003).

Synthetic Methodologies

Efficient synthetic approaches for closely related compounds have been developed, demonstrating the versatility of these chemical structures for pharmaceutical applications. For example, catalyst- and solvent-free syntheses offer environmentally friendly and practical routes for generating derivatives with potential therapeutic uses (Moreno-Fuquen et al., 2019).

Future Directions

Future research could focus on further understanding the mode of action and the structure-activity relationship (SAR) of these derivatives . This could provide crucial information for the design and development of more potent derivatives .

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[5-(2-fluoroanilino)-2H-triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O/c19-14-7-3-4-8-15(14)20-17-16(21-23-22-17)18(25)24-10-9-12-5-1-2-6-13(12)11-24/h1-8H,9-11H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOARZXMHRXITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=NNN=C3NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydroisoquinolin-2(1H)-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone

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